Dual mGlu7/8 Potency Versus Selective mGlu7 or mGlu8 Tools
VU6005649 is the first dual mGlu7/8 PAM, unlike selective mGlu7 PAMs (VU6027459, VU6046980) or selective mGlu8 agonists ((S)-3,4-DCPG). It potentiates both mGlu7 (EC50 = 0.65 μM) and mGlu8 (EC50 = 2.6 μM) [1]. In contrast, VU6027459 is inactive at mGlu8 (EC50 > 30 μM), and (S)-3,4-DCPG is >100-fold selective for mGlu8 over mGlu7 [2][3].
| Evidence Dimension | Potency at mGlu7 and mGlu8 |
|---|---|
| Target Compound Data | mGlu7 EC50 = 0.65 μM; mGlu8 EC50 = 2.6 μM |
| Comparator Or Baseline | VU6027459: mGlu7 EC50 = 1.6 μM, mGlu8 EC50 > 30 μM; (S)-3,4-DCPG: mGlu8 EC50 = 0.031 μM, mGlu7 EC50 > 3.5 μM |
| Quantified Difference | VU6005649 uniquely combines submicromolar mGlu7 potency (4.6-fold more potent than VU6027459) with mGlu8 activity (absent in VU6027459); (S)-3,4-DCPG is 84-fold more potent at mGlu8 but lacks mGlu7 activity. |
| Conditions | Calcium mobilization assays with rat mGlu7/Gqi5-HEK cells and human mGlu8-expressing cells in the presence of an EC20 of L-AP4 |
Why This Matters
Only VU6005649 enables simultaneous investigation of mGlu7 and mGlu8 contributions in heterodimeric receptor complexes, avoiding confounding by single-target tools.
- [1] Abe, M., Seto, M., Gogliotti, R. G., Loch, M. T., Bollinger, K. A., Chang, S., Engelberg, E. M., Luscombe, V. B., Harp, J. M., Bubser, M., Engers, D. W., Jones, C. K., Rodriguez, A. L., Blobaum, A. L., Conn, P. J., Niswender, C. M., & Lindsley, C. W. (2017). Discovery of VU6005649, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines. ACS Medicinal Chemistry Letters, 8(10), 1110–1115. View Source
- [2] Reed, C. W., Kalbfleisch, J. J., Wong, M., Wasilko, D. J., Bubser, M., Blobaum, A. L., Rodriguez, A. L., Loch, M. T., Niswender, C. M., Conn, P. J., Lindsley, C. W., & Emmitte, K. A. (2020). Discovery of VU6027459: A First-in-Class Selective and CNS Penetrant mGlu7 Positive Allosteric Modulator Tool Compound. ACS Medicinal Chemistry Letters, 11(9), 1779–1785. View Source
- [3] Thomas, N. K., Wright, R. A., Howson, P. A., Kingston, A. E., Schoepp, D. D., & Jane, D. E. (2001). (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord. Neuropharmacology, 40(3), 311–318. View Source
